Enhanced Duplex Thermal Stability: LNA-5mA vs. DNA-5mC and 2′-OMe-5mC
Incorporation of DMT-LNA-5mA monomers into oligonucleotides yields a significantly higher increase in duplex melting temperature (Tm) per modification compared to standard DNA 5-methyl-dC or 2′-OMe 5-methyl-C analogs. LNA modifications lock the ribose in a C3′-endo conformation, pre-organizing the backbone for optimal base stacking and Watson-Crick pairing . This structural constraint, combined with the 5-methyl group, maximizes the Tm increment .
| Evidence Dimension | Increase in duplex melting temperature (ΔTm) per nucleotide modification |
|---|---|
| Target Compound Data | +2 to +4 °C per LNA-5mA monomer (class-level data for LNA/5-Me-LNA) |
| Comparator Or Baseline | DNA 5-methyl-dC: +0.5 °C per insertion ; 2′-OMe 5-methyl-C: +0.5 to +1.0 °C per insertion |
| Quantified Difference | LNA-5mA provides a 4× to 8× greater Tm increase compared to DNA-5mC, and a 2× to 4× greater increase compared to 2′-OMe-5mC. |
| Conditions | Assessed in standard phosphate-buffered saline (PBS) hybridization buffer for short DNA or RNA duplexes (10-20 nt) [REFS-1, REFS-2, REFS-3]. |
Why This Matters
The dramatically higher Tm per modification enables the design of shorter, more specific probes and antisense oligonucleotides with uncompromised binding strength at physiological temperatures, a critical advantage for allele-specific PCR, SNP genotyping, and in vivo target engagement.
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- [3] Glen Research. (2004). Glen Report 16.24: Locked Nucleic Acid (LNA™) Phosphoramidites. View Source
